molecular formula C32H27N5O3 B2862055 1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850239-26-8

1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2862055
CAS No.: 850239-26-8
M. Wt: 529.6
InChI Key: MHWNVLJQWOGEEZ-UHFFFAOYSA-N
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Description

1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the naphthalen-1-ylmethyl intermediate: This step involves the alkylation of naphthalene with an appropriate alkyl halide under basic conditions.

    Synthesis of the purino[7,8-a]pyrimidine core: This core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as guanine derivatives.

    Coupling reactions: The final step involves coupling the naphthalen-1-ylmethyl intermediate with the purino[7,8-a]pyrimidine core and the phenoxyphenyl group using suitable coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione include other purine derivatives and aromatic compounds with similar structural features. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

    Caffeine: A purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Phenylxanthines: A class of compounds with various biological activities.

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

850239-26-8

Molecular Formula

C32H27N5O3

Molecular Weight

529.6

IUPAC Name

1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C32H27N5O3/c1-34-29-28(30(38)37(32(34)39)21-23-11-7-10-22-9-5-6-14-27(22)23)36-20-8-19-35(31(36)33-29)24-15-17-26(18-16-24)40-25-12-3-2-4-13-25/h2-7,9-18H,8,19-21H2,1H3

InChI Key

MHWNVLJQWOGEEZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCCN(C5=N2)C6=CC=C(C=C6)OC7=CC=CC=C7

solubility

not available

Origin of Product

United States

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